molecular formula C19H19N3O4 B2458378 8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 854137-41-0

8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2458378
CAS No.: 854137-41-0
M. Wt: 353.378
InChI Key: KFXNUTNGAOTIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-10-5-7-11(8-6-10)13-14-12(9-26-18(14)24)20-16-15(13)17(23)22(3)19(25)21(16)2/h5-8,13,20H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNUTNGAOTIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-Ethylphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a tricyclic structure with multiple functional groups that contribute to its reactivity and biological interactions. Its IUPAC name is indicative of its complexity:

  • IUPAC Name: this compound
  • Molecular Formula: C19H19N3O6
  • Molecular Weight: 373.37 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings: A study tested derivatives of triazatricyclo compounds against various bacterial strains and found that certain modifications led to enhanced antimicrobial efficacy.
  • Mechanism of Action: The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Cell Line Studies: In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Case Study 1: Anticancer Activity in MCF-7 Cells

A detailed investigation into the effects of the compound on MCF-7 cells revealed that at concentrations above 10 µM, there was a significant increase in apoptotic markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a comparative study against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showing promise as a potential therapeutic agent for resistant bacterial strains.

Q & A

Q. Basic

  • X-ray Crystallography : Resolve the 3D molecular structure, including bond angles (e.g., C15—C14—N6 = 119.2°) and torsion angles (e.g., C8—C9—C10—O1 = −178.6°) to confirm stereochemistry .
  • Spectroscopy :
    • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and heteroatom vibrations (C-O-C at ~1200 cm⁻¹) .
    • UV-Vis : Detect conjugation in the tricyclic system (λmax ~250–300 nm) .
    • NMR : Assign peaks using ¹H (e.g., ethylphenyl protons at δ 1.2–1.4 ppm) and ¹³C (e.g., carbonyl carbons at δ 165–180 ppm) spectra .

How can researchers resolve discrepancies between experimental data and computational predictions for this compound?

Q. Advanced

  • Cross-Validation : Compare crystallographic bond lengths/angles (e.g., C14—C15 = 1.39 Å) with density functional theory (DFT)-optimized geometries to identify outliers .
  • Sensitivity Analysis : Test the impact of solvent models (e.g., PCM vs. SMD) and basis sets (e.g., B3LYP/6-31G*) on computational results .
  • Experimental Repetition : Re-run reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to minimize variability .

What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

Q. Advanced

  • Reaction Path Search : Use quantum chemistry software (e.g., Gaussian, ORCA) to simulate transition states and activation energies for potential reaction pathways (e.g., nucleophilic attack at carbonyl groups) .
  • Machine Learning (ML) : Train models on datasets of similar tricyclic compounds to predict outcomes like yield or regioselectivity in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction mechanisms (e.g., solvation shells around reactive sites) .

How can researchers design experiments to optimize reaction yields and minimize side products?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. toluene) .
  • In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
  • Catalyst Screening : Evaluate palladium, copper, or nickel catalysts for coupling efficiency, prioritizing ligands (e.g., XPhos) that reduce steric hindrance .

What methodologies are recommended for analyzing the stability and degradation pathways of this compound under varying conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH) to identify degradation products via LC-MS .
  • Kinetic Modeling : Calculate rate constants (k) for degradation using Arrhenius plots to predict shelf-life .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in carbonyl groups) to trace oxygen exchange or ring-opening pathways .

How can crystallographic data inform the design of derivatives with enhanced biological activity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., ethylphenyl at C8) with bioactivity using docking studies (e.g., binding to kinase targets) .
  • Electrostatic Potential Maps : Identify regions of high electron density (e.g., carbonyl groups) as sites for covalent inhibitor design .
  • Polymorph Screening : Test crystallization conditions (e.g., solvent evaporation vs. cooling) to isolate bioactive polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.